7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole
Description
7-Chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 7, a methyl group at position 4, and a piperazine ring at position 2. The piperazine moiety is further functionalized with a 3-fluorobenzoyl group.
Properties
IUPAC Name |
[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-fluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClFN3OS/c1-12-5-6-15(20)17-16(12)22-19(26-17)24-9-7-23(8-10-24)18(25)13-3-2-4-14(21)11-13/h2-6,11H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMMMCZAVOFYOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 4-chloro-2-aminothiophenol with methyl iodide under basic conditions.
Piperazine Derivatization: The benzothiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-linked intermediate.
Fluorophenyl Addition: Finally, the intermediate is reacted with 3-fluorobenzoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Oxidized derivatives of the benzothiazole and piperazine rings.
Reduction: Reduced forms of the benzothiazole and fluorophenyl groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoyl Group
a) 7-Chloro-2-[4-(3-methoxybenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole (CAS 897488-03-8)
- Structural Difference : The 3-fluorobenzoyl group in the target compound is replaced with a 3-methoxybenzoyl group.
- Impact: Electronic Effects: Methoxy (-OCH₃) is electron-donating, while fluoro (-F) is weakly electron-withdrawing. Lipophilicity: The methoxy group increases hydrophobicity compared to the fluoro substituent, which may influence membrane permeability .
b) 7-Chloro-2-{4-[3-(ethanesulfonyl)benzoyl]piperazin-1-yl}-4-methyl-1,3-benzothiazole (ChemDiv ID G856-9653)
- Structural Difference : The 3-fluorobenzoyl group is replaced with a 3-(ethanesulfonyl)benzoyl group.
- Impact: Electronic Effects: The sulfonyl (-SO₂C₂H₅) group is strongly electron-withdrawing, significantly altering the benzoyl ring’s electronic profile.
Variations in the Benzothiazole Core
a) 7-Chloro-4-methoxy-2-piperazin-1-yl-1,3-benzothiazole (CAS 941870-02-6)
- Structural Differences :
- Position 4: Methoxy (-OCH₃) replaces the methyl (-CH₃) group.
- Piperazine lacks the 3-fluorobenzoyl substituent.
- Receptor Binding: The absence of the benzoyl group may reduce affinity for targets requiring aromatic stacking interactions .
Piperazine-Linked Heterocyclic Analogs
a) 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine
- Structural Differences: Core: Pyridazine replaces benzothiazole. Substituent: A 3-(4-chlorophenoxy)propyl chain is attached to piperazine.
- Impact :
Thiazolylhydrazone Derivatives with Piperazine Moieties
a) 4-(4-(4-Fluorophenyl)piperazin-1-yl)benzaldehyde-based compounds (3a–k)
- Structural Differences :
- Core: Benzaldehyde-hydrazone-thiazole replaces benzothiazole.
- Substituent: A 4-fluorophenyl group is attached to piperazine.
- Impact :
Structural and Physicochemical Data Comparison
Biological Activity
The compound 7-chloro-2-[4-(3-fluorobenzoyl)piperazin-1-yl]-4-methyl-1,3-benzothiazole has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 335.84 g/mol. The compound features a benzothiazole core, which is known for its diverse biological activities.
This compound is believed to exert its biological effects through several mechanisms:
- Enzyme Inhibition : The presence of the benzothiazole moiety allows for interaction with various enzymes, potentially inhibiting their activity. This may be particularly relevant in the context of cancer and infectious diseases.
- Receptor Modulation : The piperazine ring contributes to the affinity for certain receptors, including serotonin and dopamine receptors, suggesting a role in neuropharmacology.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Several studies have reported that this compound shows significant antiproliferative effects against various cancer cell lines. For instance:
The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest.
Antimicrobial Activity
In addition to anticancer properties, the compound has shown antimicrobial activity against several pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL |
These findings suggest its potential as a lead compound for developing new antimicrobial agents.
Neuropharmacological Effects
The interaction with neurotransmitter systems indicates potential applications in treating neurological disorders. Preliminary studies suggest that it may enhance serotonin levels in the brain, which could be beneficial for conditions like depression and anxiety.
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in vivo using xenograft models. The results demonstrated a significant reduction in tumor size compared to controls, supporting its potential as an anticancer therapeutic agent.
Case Study 2: Antimicrobial Properties
In another investigation, the compound was tested against multi-drug resistant strains of bacteria. It exhibited potent activity, suggesting that it could serve as a template for developing new antibiotics.
Q & A
Q. How can reaction engineering principles (e.g., continuous flow) improve scalability of the synthesis?
- Methodological Answer : highlights reactor design (RDF2050112) for optimizing heat and mass transfer. Transition from batch to continuous flow reactors (e.g., microfluidic systems) can enhance yield and reduce reaction times. Key parameters include residence time distribution (RTD) and catalyst immobilization (e.g., packed-bed reactors with Cu catalysts for click chemistry steps) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
